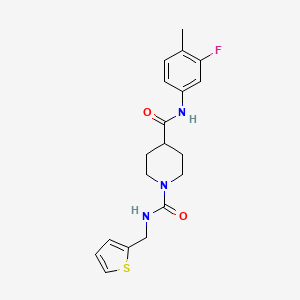
N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C19H22FN3O2S and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacology and CNS Disorders
Compounds structurally related to N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide have been investigated for their potential in treating central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia. For example, derivatives of piperidine have shown to act as potent and selective agonists at 5-HT1A receptors, indicating their potential as antidepressants with significant oral activity and marked antidepressant potential (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999). Additionally, certain piperidine derivatives have been highlighted for their non-cataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonistic activities, suggesting their use in atypical neuroleptic treatments (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Oncology
In the field of oncology, research has focused on the development of novel kinase inhibitors for the treatment of various cancers. Compounds related to this compound have been explored for their antineoplastic properties. For instance, flumatinib, a tyrosine kinase inhibitor, has been studied for its metabolism and potential application in treating chronic myelogenous leukemia (CML), highlighting the importance of understanding the metabolic pathways of such compounds for their effective therapeutic use (Gong, Chen, Deng, & Zhong, 2010).
Neuroinflammation Imaging
The development of PET imaging ligands targeting neuroinflammatory processes is another area of interest. Specifically, compounds structurally related to the specified compound have been synthesized for imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target in neuroinflammation imaging. This research underscores the potential of such compounds in diagnosing and studying neurodegenerative diseases, including Alzheimer's disease (Lee, Park, Kim, Woo, Choi, Lee, & Choe, 2022).
Corrosion Inhibition
Beyond biomedical applications, related compounds have also been evaluated for their role in corrosion inhibition, demonstrating the versatility of these chemical structures. For instance, studies have shown the effectiveness of piperidine derivatives as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications (Rajendraprasad, Ali, & Prasanna, 2020).
特性
IUPAC Name |
4-N-(3-fluoro-4-methylphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-13-4-5-15(11-17(13)20)22-18(24)14-6-8-23(9-7-14)19(25)21-12-16-3-2-10-26-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAZWQRBUHPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
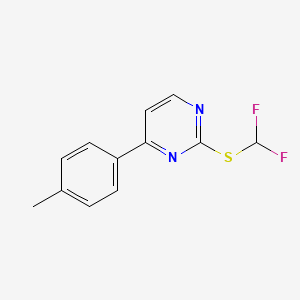
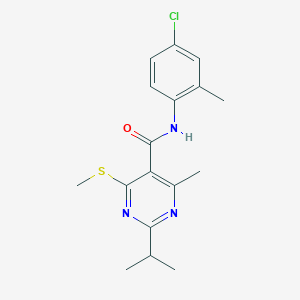

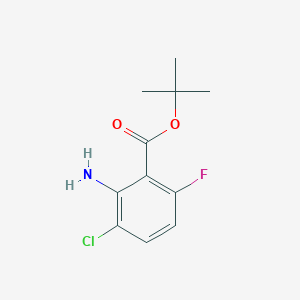
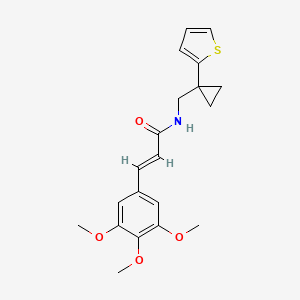
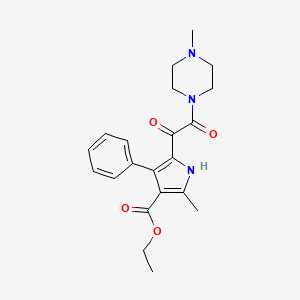
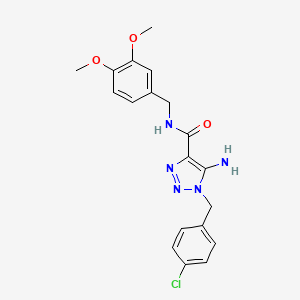
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

